2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)-
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Overview
Description
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- is a complex organic compound with the molecular formula C13H13NO3 and a molecular weight of 231.251 . This compound is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and its phenoxy and propenyl substituents. The compound’s stereochemistry is defined by the (2R,3R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
The synthesis of 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- involves multiple steps, typically starting with the preparation of the azetidine ring This can be achieved through cyclization reactions involving appropriate precursorsIndustrial production methods may involve optimizing these synthetic routes to enhance yield and purity, often using catalysts and specific reaction conditions to facilitate the process .
Chemical Reactions Analysis
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenoxy and propenyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. .
Scientific Research Applications
2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding enzyme interactions.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity. This can result in various biological effects, depending on the specific context and application .
Comparison with Similar Compounds
Similar compounds to 2-Azetidinecarboxaldehyde, 4-oxo-3-phenoxy-1-(2-propenyl)-, (2R,3R)- include other azetidine derivatives and compounds with phenoxy and propenyl groups. the unique combination of these functional groups and the specific (2R,3R) stereochemistry sets this compound apart. Other similar compounds may include:
- 2-Azetidinecarboxaldehyde derivatives with different substituents.
- Phenoxy-substituted azetidines.
- Propenyl-substituted azetidines .
Properties
CAS No. |
201748-24-5 |
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Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(2R,3R)-4-oxo-3-phenoxy-1-prop-2-enylazetidine-2-carbaldehyde |
InChI |
InChI=1S/C13H13NO3/c1-2-8-14-11(9-15)12(13(14)16)17-10-6-4-3-5-7-10/h2-7,9,11-12H,1,8H2/t11-,12+/m0/s1 |
InChI Key |
ZJICCALHBQBRCU-NWDGAFQWSA-N |
Isomeric SMILES |
C=CCN1[C@H]([C@H](C1=O)OC2=CC=CC=C2)C=O |
Canonical SMILES |
C=CCN1C(C(C1=O)OC2=CC=CC=C2)C=O |
Origin of Product |
United States |
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